5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .
Scientific Research Applications
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethyl-8-pyrano 3,2-gbenzopyranone : Shares structural similarities but differs in the presence of the pyrano ring .
- Thiophene Derivatives : These compounds also exhibit diverse biological activities and are used in medicinal chemistry .
- 1,2,3,4-Tetrahydroisoquinoline Derivatives : Known for their wide range of pharmacological activities .
Uniqueness
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H18N4O4 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N4O4/c1-19-14(21)13(15(22)20(2)16(19)23)12-8-11(17-18-12)9-4-6-10(24-3)7-5-9/h4-7,11,17,21H,8H2,1-3H3 |
InChI Key |
FKNNJSYGVIINHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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